molecular formula C15H14N4OS B7685281 2-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide

2-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B7685281
M. Wt: 298.4 g/mol
InChI Key: KZZGGYAIEWHFTF-CXUHLZMHSA-N
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Description

2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, and anti-HIV activities . The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core and a thiophene moiety, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process. One common method is the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with 3-methylthiophene-2-carbohydrazide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or polyethylene glycol (PEG)-400, which acts as a green reaction medium . The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-methyl-N’-[(E)-(3-methylthiophen-2-yl)methylidene]imidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

IUPAC Name

2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-6-8-21-12(10)9-16-18-15(20)14-11(2)17-13-5-3-4-7-19(13)14/h3-9H,1-2H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGGYAIEWHFTF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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